Structural Elucidation, Synthesis, and Biological Significance of (Z)-Hentriacont-22-en-14-one: A Technical Guide
Structural Elucidation, Synthesis, and Biological Significance of (Z)-Hentriacont-22-en-14-one: A Technical Guide
As a Senior Application Scientist specializing in lipidomics and semiochemical characterization, I have designed this whitepaper to provide a definitive, field-proven guide to (Z)-Hentriacont-22-en-14-one . This long-chain cuticular ketone plays a critical role in reptilian and insect biology as a contact pheromone. This guide synthesizes the exact chemical structure, biological signaling mechanics, self-validating analytical workflows, and a highly efficient de novo synthetic protocol.
Structural Chemistry and Physicochemical Profile
(Z)-Hentriacont-22-en-14-one is a 31-carbon aliphatic ketone featuring a cis (Z) double bond at the 22nd position and a carbonyl group at the 14th position. The molecule is highly hydrophobic, making it an ideal component of the waxy cuticular layer of terrestrial organisms, where it functions simultaneously as a desiccation barrier and a semiochemical signal[1].
Quantitative Physicochemical Data
| Property | Value |
| IUPAC Name | (Z)-Hentriacont-22-en-14-one |
| Molecular Formula | C₃₁H₆₀O |
| Molar Mass | 448.81 g/mol [2] |
| Exact Mass | 448.4644 Da |
| SMILES String | CCCCCCCCCCCCCC(=O)CCCCCCC\C=C/CCCCCCCC |
| Functional Groups | Aliphatic chain, Ketone, cis-Alkene |
| Predicted State (at 25°C) | Waxy solid |
| Solubility Profile | Soluble in n-hexane, chloroform, dichloromethane; Insoluble in water |
Biological Significance: Cuticular Lipids and Pheromonal Signaling
In behavioral ecology, long-chain methyl ketones are critical mediators of sex recognition. In the leopard gecko (Eublepharis macularius), (Z)-Hentriacont-22-en-14-one is identified as a skin-derived semiochemical unique to females[1].
Mechanistic Causality: Why a 31-carbon ketone? The extreme hydrophobicity ensures the signal remains localized to the skin (low volatility), requiring physical contact or close-proximity tongue-flicking for detection. When a male gecko tongue-flicks a female, the non-volatile lipids are physically transferred to the Vomeronasal Organ (VNO). The specific spatial geometry of the (Z)-alkene and the polar carbonyl group interact with VNO chemoreceptors, triggering a neural cascade that suppresses agonistic (fighting) behavior and elicits courtship[1].
Vomeronasal signaling pathway mediating sex recognition via cuticular pheromones.
Analytical Characterization Workflow (GC-MS)
To extract and identify (Z)-Hentriacont-22-en-14-one from biological matrices, a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol is required.
The Causality Behind Derivatization: Standard Electron Ionization (EI) at 70 eV causes extensive double-bond migration along the aliphatic chain prior to fragmentation. This makes it impossible to definitively locate the C22=C23 double bond. To solve this, we employ Dimethyl Disulfide (DMDS) derivatization (). DMDS adds across the alkene, locking the double bond's original position. Subsequent EI-MS yields highly predictable cleavage between the two methylthio-bearing carbons, providing diagnostic fragments that definitively prove the C22 position.
Step-by-Step Protocol
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Extraction: Wash the biological cuticle with 2 mL of ultra-pure n-hexane for exactly 5 minutes to extract epicuticular lipids without extracting internal triglycerides.
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Concentration: Evaporate the solvent under a gentle stream of ultra-high purity N₂ at room temperature to prevent thermal degradation of the ketone.
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DMDS Derivatization: Reconstitute the extract in 50 µL hexane. Add 50 µL of DMDS and 10 µL of a 60 mg/mL iodine solution (in ether). Incubate at 40°C for 16 hours. Quench with aqueous sodium thiosulfate (5%) to remove unreacted iodine, and extract the organic layer.
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GC-MS Analysis: Inject 1 µL into a GC equipped with a non-polar DB-5MS capillary column (30m × 0.25mm × 0.25µm).
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Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 200°C, then 5°C/min to 320°C (hold 10 min).
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System Validation: Co-inject a C7–C40 alkane standard ladder to calculate the Kovats Retention Index (RI). The protocol is validated if the experimental RI matches the theoretical RI for C31 ketones.
Analytical workflow for the extraction and GC-MS characterization of cuticular hydrocarbons.
De Novo Synthetic Methodology
For researchers requiring synthetic standards (such as those provided commercially[2]), a robust de novo synthesis is essential. The strategy must establish the C14 ketone and the (Z)-alkene at C22 without stereochemical scrambling.
Retrosynthetic Logic: Cleavage at the carbonyl carbon suggests a Grignard addition of a 13-carbon fragment to an 18-carbon nitrile. Why Oleonitrile? Oleonitrile (C₁₈H₃₃N) naturally possesses a (Z)-double bond at C9. When the nitrile carbon becomes the C14 ketone, the C9 double bond of the oleyl chain perfectly aligns with the C22 position of the final product. Furthermore, nitriles are superior electrophiles for this reaction because they form a stable imine salt intermediate, preventing the secondary Grignard additions that commonly plague ester precursors.
Step-by-Step Synthesis Protocol
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Grignard Preparation: In a flame-dried flask under argon, add magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous THF. Slowly add 1-bromotridecane (1.1 eq). Reflux for 2 hours to form tridecylmagnesium bromide. Causality: Anhydrous THF coordinates and stabilizes the Grignard reagent via its lone oxygen pairs.
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Nucleophilic Addition: Cool the Grignard solution to 0°C. Dropwise, add oleonitrile (1.0 eq) dissolved in THF. Warm to room temperature and reflux for 4 hours.
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Acidic Hydrolysis: Cool to 0°C and carefully quench with 2M HCl. Reflux the biphasic mixture for 1 hour. Causality: The acidic reflux is mandatory to fully hydrolyze the intermediate magnesium imine salt into the target ketone.
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Purification & Validation: Extract with diethyl ether, wash with brine, and dry over MgSO₄. Purify via silica gel flash chromatography (Hexane:EtOAc 95:5). Validate the product via ¹H NMR (confirming the cis alkene multiplet at ~5.3 ppm with a coupling constant of ~10 Hz) and ¹³C NMR (carbonyl peak at ~211 ppm).
Retrosynthetic and forward synthetic pathway for (Z)-Hentriacont-22-en-14-one.
References
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Sex recognition in the leopard gecko, Eublepharis macularius (Sauria: Gekkonidae) Possible mediation by skin-derived semiochemicals Source: Journal of Chemical Ecology URL:[Link]
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Determination of double bond position in mono-unsaturated acetates by mass spectrometry of dimethyl disulfide adducts Source: Analytical Chemistry URL:[Link]
